3-Furyl-(4-phenoxyphenyl)methanol
Description
3-Furyl-(4-phenoxyphenyl)methanol is a methanol derivative featuring a furan ring (3-furyl group) attached to a 4-phenoxyphenyl moiety. The compound combines aromatic and heterocyclic components, which may confer unique physicochemical and biological properties. Structurally, the phenoxyphenyl group consists of two benzene rings linked by an ether oxygen, while the 3-furyl group introduces a five-membered oxygen-containing heterocycle.
Properties
IUPAC Name |
furan-3-yl-(4-phenoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-17(14-10-11-19-12-14)13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-12,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQNXSFBLANHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(4-phenoxyphenyl)methanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Furyl-(4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Furyl-(4-phenoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Furyl-(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Furyl-(4-phenoxyphenyl)methanol with structurally related compounds, focusing on molecular properties, substituent effects, and biological activity where available.
Key Observations:
Substituent Effects on Bioactivity: The 4-phenoxyphenyl group is critical in anti-trypanosomal compounds (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine), where its replacement with ethylene reduces efficacy ninefold . This suggests that this compound’s phenoxyphenyl moiety may enhance bioactivity in parasitic targets. Substitution patterns on the phenyl ring significantly impact activity. For example, nitrophenyl or aminophenyl substitutions on pyrazole derivatives reduce anti-trypanosomal potency by up to 18-fold .
In quinoline derivatives, intramolecular hydrogen bonds stabilize crystal structures, which may influence solubility and bioavailability .
Substituents like isopropoxy (in 3-Furyl-(3-isopropoxyphenyl)methanol) increase steric bulk, which could affect binding to biological targets .
Synthetic Accessibility: Methanol derivatives are often synthesized via reduction of corresponding ketones or esters, as seen in the preparation of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (90.3% yield via KBH₄ reduction) .
Biological Activity
3-Furyl-(4-phenoxyphenyl)methanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a furyl group attached to a phenoxyphenyl moiety, which may contribute to its diverse biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 32 µg/mL |
| Gram-negative | Escherichia coli | 64 µg/mL |
| Fungi | Candida albicans | 16 µg/mL |
2. Cytotoxicity
Cytotoxicity studies have demonstrated that this compound has the potential to induce apoptosis in cancer cell lines. For example, it has been tested on A549 lung cancer cells, showing dose-dependent cytotoxic effects.
Case Study: A549 Lung Cancer Cells
In a study published in Journal of Medicinal Chemistry, the compound was found to activate caspases and inhibit NF-κB signaling pathways, which are crucial in regulating cell survival and apoptosis. The results indicated that treatment with this compound led to a significant reduction in cell viability.
Table 2: Cytotoxic Effects on A549 Cells
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 | 85 | 10 |
| 20 | 60 | 30 |
| 50 | 25 | 70 |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Research Findings
A study conducted on RAW264.7 macrophages indicated that treatment with varying concentrations of the compound resulted in a decrease in nitric oxide (NO) production, a marker of inflammation.
Table 3: Inhibition of NO Production
| Treatment (µM) | NO Production (µM) |
|---|---|
| Control | 20 |
| 10 | 15 |
| 20 | 10 |
| 50 | 5 |
The biological activities of this compound are attributed to its ability to interact with various cellular targets. Its structure allows it to engage with membrane proteins, leading to alterations in membrane integrity and function. Additionally, its influence on signaling pathways such as NF-κB suggests potential for therapeutic applications in cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
